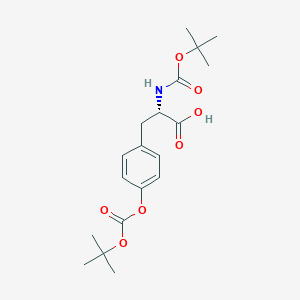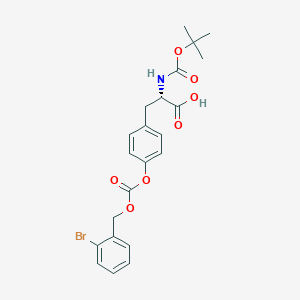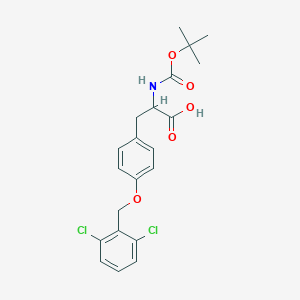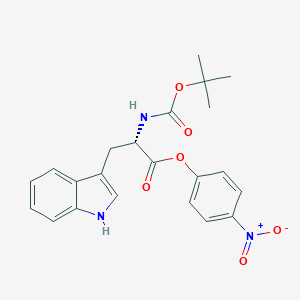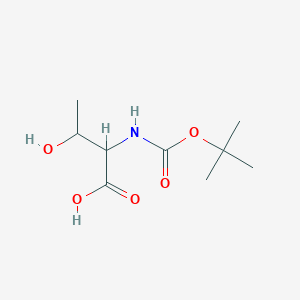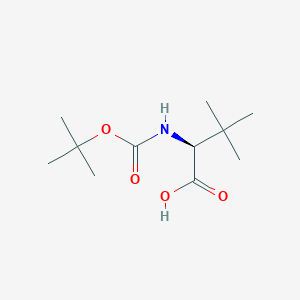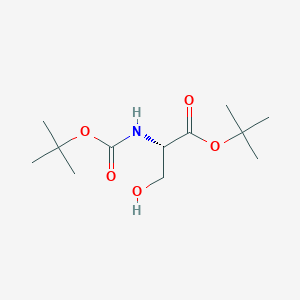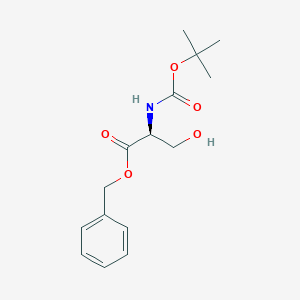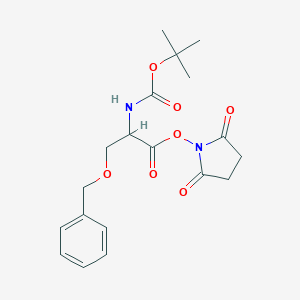
Boc-Lys-OMe
Übersicht
Beschreibung
“(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate” is a chemical compound with the empirical formula C12H25ClN2O4 . It is also known as “Boc-Lys-OMe.HCl” and "N-Boc-Lys-OtBu Hydrochloride" . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate” can be represented by the SMILES string [H]Cl.O=C(OC)C@HNC(OC©©C)=O . The InChI code for the compound is 1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1 . The compound contains a total of 41 bonds, including 17 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 primary amine (aliphatic) .
Physical And Chemical Properties Analysis
“(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate” is a solid compound . It has a molecular weight of 296.79 g/mol . The compound has 3 hydrogen bond donors .
Wissenschaftliche Forschungsanwendungen
Krebsforschung
Boc-Lys-OMe wird in der Krebsforschung als Modell der Aminosäure Lysin verwendet. Es wurde gezeigt, dass es das Wachstum von Krebszellen sowohl in vitro als auch in vivo hemmt, indem es die Bildung von Peptidbindungen zwischen Aminosäuren blockiert, was die Produktion von Proteinen stoppt, die für die Zellteilung unerlässlich sind .
Peptidsynthese
Diese Verbindung dient als Vorläufer bei der Synthese von Peptiden, wie z.B. Diethylentriaminpentaessigsäure (DTPA)-haltigen Peptiden, die Anwendungen in der medizinischen Bildgebung und Strahlentherapie finden .
Nachweis von chemischen Kampfstoffen
this compound wird zur Entwicklung von Ferrocen-Aminosäure-Konjugaten verwendet, die in Sensoren zum Nachweis von chemischen Kampfstoffen (CWA) eingesetzt werden .
Synthese amphiphilier Derivate
Es ist an der Synthese einer neuen Klasse von Lysin-basierten kationischen amphiphilien Derivaten beteiligt, die aufgrund ihrer Fähigkeit, mehrere Hydroxylfunktionen und aliphatische Ketten zu kombinieren, potenzielle Anwendungen in Medikamententrägersystemen haben .
Protein-Biokonjugation
Die Verbindung wird für die residuumselektive Biokonjugation nativer Proteine verwendet, ein Verfahren zur Markierung von Proteinen und zur Untersuchung biologischer Prozesse sowohl in vitro als auch in lebenden Systemen .
Photo-Vernetzungsuntersuchungen
this compound wird in Photo-Vernetzungsuntersuchungen eingesetzt, um Protein-Protein-Wechselwirkungen zu erfassen, was für das Verständnis komplexer biologischer Prozesse und die Entwicklung therapeutischer Interventionen entscheidend ist .
Synthese methylierter Peptide
Es dient als Baustein für die Synthese methylierter Peptide, die in verschiedenen Forschungsanwendungen eingesetzt werden, darunter die Untersuchung epigenetischer Modifikationen .
Ladungsbasierte PNA-Rückgrat-Synthese
Die Verbindung wird zur Synthese optisch reiner Gamma-PNA-Rückgrate mit unterschiedlichen Ladungen (positiv, negativ, neutral) verwendet, die für die Peptidnukleinsäure (PNA)-Forschung und potenzielle therapeutische Anwendungen wichtig sind .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and it has the signal word "Warning" . The hazard statements include H302, which indicates that it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .
Wirkmechanismus
Boc-Lys-OMe, also known as Boc-L-Lysine methyl ester or (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate, is a chemically protected form of the amino acid lysine . The tert-butoxycarbonyl (Boc) group serves as a protective group used to prevent the amino group on lysine from reacting during the peptide chain assembly process .
Target of Action
The primary target of this compound is the amino group on lysine during peptide synthesis . The Boc group prevents this amino group from reacting prematurely, ensuring that the peptide chain is assembled in the correct order.
Mode of Action
This compound interacts with its target by forming a protective barrier around the amino group on lysine . This prevents the amino group from reacting with other compounds during the peptide chain assembly process. Once the peptide chain is fully assembled, the Boc group can be removed to allow the lysine to function normally within the peptide.
Biochemische Analyse
Biochemical Properties
Boc-L-Lysine methyl ester plays a crucial role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes and proteins during the peptide chain assembly process . The nature of these interactions is primarily protective, preventing undesired reactions that could interfere with the correct assembly of the peptide chain .
Cellular Effects
The effects of Boc-L-Lysine methyl ester on various types of cells and cellular processes are primarily related to its role in peptide synthesis . By preventing undesired reactions during peptide chain assembly, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boc-L-Lysine methyl ester exerts its effects at the molecular level through its role in peptide synthesis . It prevents the amino group on lysine from reacting during the peptide chain assembly process . This allows for the sequential addition of amino acids without interference from reactive side groups, leading to the correct assembly of the peptide chain .
Temporal Effects in Laboratory Settings
The effects of Boc-L-Lysine methyl ester over time in laboratory settings are related to its stability and degradation . As a chemically protected form of lysine, it is stable under the conditions used for peptide synthesis . Any long-term effects on cellular function observed in in vitro or in vivo studies would be related to its role in peptide synthesis .
Metabolic Pathways
Boc-L-Lysine methyl ester is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its presence can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Boc-L-Lysine methyl ester within cells and tissues are related to its role in peptide synthesis . It is likely transported to the sites where peptide synthesis occurs, and its distribution within cells would be influenced by these processes .
Subcellular Localization
The subcellular localization of Boc-L-Lysine methyl ester is likely to be in the cytoplasm, where peptide synthesis occurs . Any effects on its activity or function would be related to its role in this process .
Eigenschaften
IUPAC Name |
methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13/h9H,5-8,13H2,1-4H3,(H,14,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBNVLLIWJWEKV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Boc-L-Lysine methyl ester frequently used in peptide synthesis?
A1: Boc-L-Lysine methyl ester is favored in peptide synthesis due to the presence of the tert-butoxycarbonyl (Boc) protecting group. This group selectively protects the α-amino group of lysine, allowing for controlled peptide bond formation at the carboxylic acid group. The Boc group can be easily removed under mildly acidic conditions without affecting the newly formed peptide bond. [, ]
Q2: Can you provide an example of Boc-L-Lysine methyl ester's role in synthesizing a specific molecule?
A2: Certainly. In the total synthesis of nannochelin A, a siderophore with potential biological activity, Boc-L-Lysine methyl ester plays a key role. [] Researchers utilized a tandem oxidation-acylation reaction on the N'-amino group of Boc-L-Lysine methyl ester. This facilitated the subsequent coupling with citric acid, a crucial step in constructing the nannochelin A framework. []
Q3: What makes the linker strategy described in one of the papers unique for solid-phase peptide synthesis?
A3: A novel linker strategy utilizing Boc-L-Lysine methyl ester attached to a resin via its side-chain allowed for peptide chain extension from the α-amino end of lysine. [] The key advantage lies in the linker's sensitivity to palladium acetate–ammonium formate-based transfer hydrogenolysis. This mild method cleaves the peptide from the resin without disrupting common protecting groups used in peptide synthesis. []
Q4: Are there any examples of Boc-L-Lysine methyl ester being used in the development of bioactive molecules beyond peptides?
A4: While primarily known for peptide synthesis, one study explored the reactivity of a potent mycotoxin, Sporidesmin A, for developing immunogenic conjugates. [] Although not directly using Boc-L-Lysine methyl ester, the study highlights the potential of modifying natural products like Sporidesmin A with amino acid derivatives, potentially opening avenues for using Boc-L-Lysine methyl ester in similar endeavors. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

